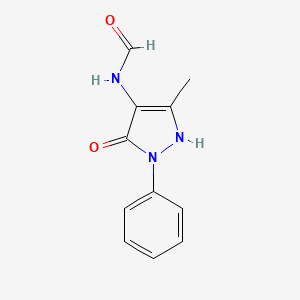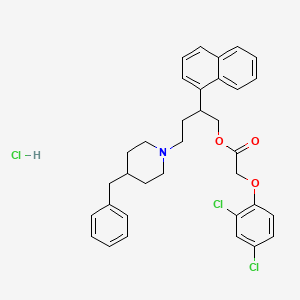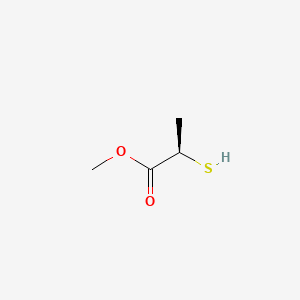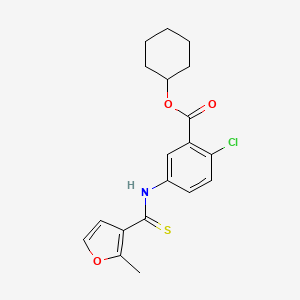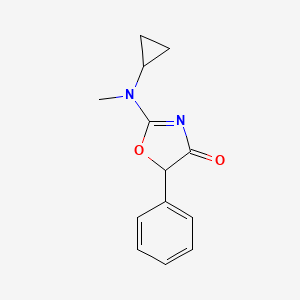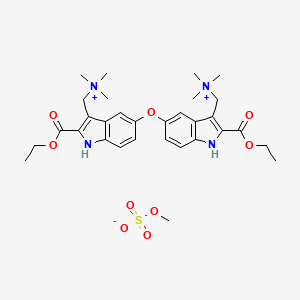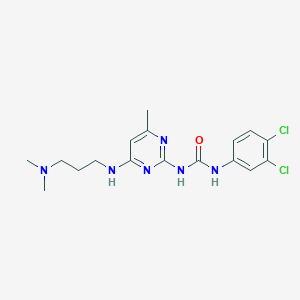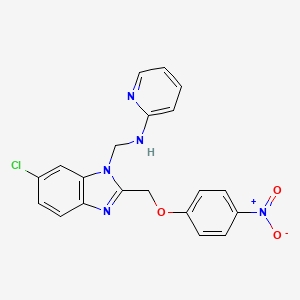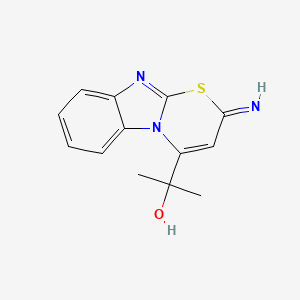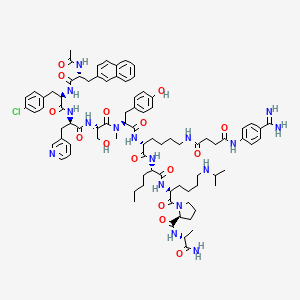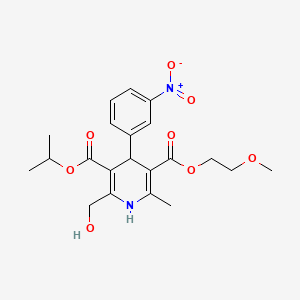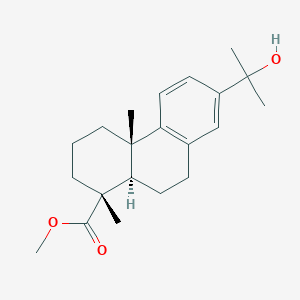
dioctyl (E)-but-2-enedioate;ethenyl acetate;2-hydroxypropyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate is a complex polymeric compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which includes dioctyl ester groups, ethenyl acetate units, and 2-hydroxypropyl 2-methyl-2-propenoate segments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate involves several steps. The primary synthetic route includes the polymerization of ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate in the presence of 2-Butenedioic acid (2E)-, dioctyl ester. The reaction conditions typically involve the use of radical initiators and controlled temperature settings to ensure the proper formation of the polymer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of monomers and initiators into the reactor, where the polymerization occurs. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and concentration of reactants. The resulting polymer is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various advanced materials and as a functional additive in polymer blends.
Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer is investigated for its potential use in controlled drug release and tissue engineering.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, facilitating processes such as drug delivery or tissue regeneration. The exact pathways depend on the specific application and the environment in which the polymer is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid (2E)-, 1,4-dibutyl ester, polymer with ethenylbenzene, ethenyl decanoate, 2-hydroxypropyl 2-methyl-2-propenoate, methyl 2-methyl-2-propenoate, and (2-methyl-2-oxiranyl)methyl 2-methyl-2-propenoate .
- Acetic acid ethenyl ester, polymer with ethane, ethenyltriethoxysilane, and sodium ethenesulfonate .
Uniqueness
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate stands out due to its unique combination of functional groups, which provide a balance of mechanical strength, chemical resistance, and biocompatibility. This makes it particularly suitable for applications in medicine and advanced material science.
Propiedades
Número CAS |
192230-35-6 |
|---|---|
Fórmula molecular |
C31H54O9 |
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
dioctyl (E)-but-2-enedioate;ethenyl acetate;2-hydroxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H36O4.C7H12O3.C4H6O2/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2;1-5(2)7(9)10-4-6(3)8;1-3-6-4(2)5/h15-16H,3-14,17-18H2,1-2H3;6,8H,1,4H2,2-3H3;3H,1H2,2H3/b16-15+;; |
Clave InChI |
TYKHRBNRWSKUJQ-VRZXRVJBSA-N |
SMILES isomérico |
CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC.CC(COC(=O)C(=C)C)O.CC(=O)OC=C |
SMILES canónico |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC.CC(COC(=O)C(=C)C)O.CC(=O)OC=C |
Números CAS relacionados |
192230-35-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


